Cas no 63316-43-8 (Potassium 3-(phenylsulfonyl)benzenesulfonate)

Potassium 3-(phenylsulfonyl)benzenesulfonate 化学的及び物理的性質
名前と識別子
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- Potassium 3-(phenylsulfonyl)benzenesulfonate
- Potassium 3-(phenylsulphonyl)benzenesulphonate
- 3-PHENYLSULFONYLBENZENESULFONIC ACID POTASSIUM SALT
- 3-PHENYLSULFONYLBENZENESULFONIC ACID
- diphenylsulfone-3-sulfonate,potassium salt
- DIPHENYLSULFONE-3-SULFONIC ACID,POTASSIUM SALT
- POTASSIUM DIPHENYLSULFONE SULFONATE
- Benzenesulfonic acid, 3-(phenylsulfonyl)-, potassium salt
- Benzenesulfonic acid, 3-(phenylsulfonyl)-, potassium salt (1:1)
- Potassium diphenyl sulfone-3-sulfonate
- C12H9KO5S2
- Sulfone-3-sulfonate potassium (KSS)
- Sulphone-3-sulphonate potassium (KSS)
- AK113611
- AX8088967
- potassium;3-(benzen
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- MDL: MFCD00036079
- インチ: 1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1
- InChIKey: HGJYOHAIVZXUML-UHFFFAOYSA-M
- ほほえんだ: [K+].S(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C(C=1[H])S(=O)(=O)[O-])(=O)=O
計算された属性
- せいみつぶんしりょう: 335.95300
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 497
- トポロジー分子極性表面積: 108
じっけんとくせい
- PSA: 108.10000
- LogP: 3.58510
Potassium 3-(phenylsulfonyl)benzenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D583009-5g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95% | 5g |
$300 | 2024-05-24 | |
eNovation Chemicals LLC | D606818-500g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 97% | 500g |
$400 | 2024-06-05 | |
Ambeed | A246511-500g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95+% | 500g |
$253.0 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393431-500g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95+% | 500g |
¥2487.00 | 2024-05-06 | |
1PlusChem | 1P0035YS-5g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95% | 5g |
$28.00 | 2025-02-19 | |
Aaron | AR003674-5g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95% | 5g |
$7.00 | 2025-01-21 | |
A2B Chem LLC | AB46900-25g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95+% | 25g |
$17.00 | 2024-04-19 | |
Aaron | AR003674-100g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95% | 100g |
$74.00 | 2025-01-21 | |
Crysdot LLC | CD12049826-25g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95+% | 25g |
$85 | 2024-07-24 | |
eNovation Chemicals LLC | D583009-10g |
Potassium 3-(phenylsulfonyl)benzenesulfonate |
63316-43-8 | 95% | 10g |
$460 | 2025-02-25 |
Potassium 3-(phenylsulfonyl)benzenesulfonate サプライヤー
Potassium 3-(phenylsulfonyl)benzenesulfonate 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
Potassium 3-(phenylsulfonyl)benzenesulfonateに関する追加情報
Potassium 3-(phenylsulfonyl)benzenesulfonate: A Comprehensive Overview
The compound Potassium 3-(phenylsulfonyl)benzenesulfonate, identified by the CAS number 63316-43-8, is a significant chemical entity with a diverse range of applications in various industries. This compound is a potassium salt of 3-(phenylsulfonyl)benzenesulfonic acid, which is characterized by its unique structural properties and functional groups. The molecule consists of a benzenesulfonate group attached to a phenylsulfonyl substituent at the third position, making it a derivative of benzenesulfonic acid with enhanced chemical reactivity and stability.
Recent studies have highlighted the importance of Potassium 3-(phenylsulfonyl)benzenesulfonate in the field of organic synthesis, particularly as a versatile building block for constructing complex molecules. Its ability to act as both an electrophilic and nucleophilic agent makes it an invaluable reagent in modern synthetic chemistry. Researchers have demonstrated its utility in the synthesis of biologically active compounds, including pharmaceutical agents and agrochemicals, where precise control over molecular architecture is crucial.
The synthesis of Potassium 3-(phenylsulfonyl)benzenesulfonate involves a multi-step process that typically begins with the sulfonation of benzene derivatives. The introduction of the phenylsulfonyl group at the meta position is achieved through carefully controlled sulfonation reactions, followed by neutralization to form the potassium salt. This method ensures high purity and consistency in the final product, which is essential for its application in sensitive chemical reactions.
In terms of physical properties, Potassium 3-(phenylsulfonyl)benzenesulfonate exhibits a high degree of solubility in polar solvents, making it suitable for use in aqueous reaction systems. Its thermal stability is also noteworthy, allowing it to withstand elevated temperatures during synthesis and purification processes. These properties contribute to its widespread use in both academic and industrial settings.
Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing Potassium 3-(phenylsulfonyl)benzenesulfonate. Researchers have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while reducing environmental impact. These innovations not only improve the economic viability of production but also align with global efforts to promote eco-friendly chemical practices.
The application of Potassium 3-(phenylsulfonyl)benzenesulfonate extends beyond traditional organic synthesis into areas such as material science and catalysis. Its role as a catalyst in certain polymerization reactions has been explored, showcasing its potential in developing advanced materials with tailored properties. Additionally, its ability to participate in click chemistry reactions has opened new avenues for rapid and efficient molecule assembly.
In conclusion, Potassium 3-(phenylsulfonyl)benzenesulfonate stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with its versatile reactivity and adaptability, positions it as a key player in advancing scientific discovery and industrial innovation. As research continues to uncover new applications and synthesis pathways, this compound will undoubtedly remain at the forefront of chemical development.
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